(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-((4-fluorophenyl)thio)acetate
Description
The compound "(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-((4-fluorophenyl)thio)acetate" features a benzodioxole moiety fused to an isoxazole ring, which is esterified to a thioacetate group containing a 4-fluorophenylthio substituent. The benzodioxole group is a common pharmacophore in bioactive molecules due to its metabolic stability and ability to engage in π-π interactions. The thioacetate ester introduces sulfur-based functionality, which may enhance lipophilicity and influence redox behavior.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO5S/c20-13-2-4-15(5-3-13)27-10-19(22)23-9-14-8-17(26-21-14)12-1-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTSWWKWYLLTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been evaluated for their antitumor activities against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been synthesized and evaluated for their antitumor activities against various cancer cell lines.
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-((4-fluorophenyl)thio)acetate is a complex organic molecule notable for its potential biological activities, particularly in the field of cancer research. Its structure incorporates a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a 4-fluorophenyl thioacetate group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.42 g/mol . The presence of multiple functional groups suggests diverse interaction capabilities with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.42 g/mol |
| CAS Number | 1040670-51-6 |
Research indicates that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, which is essential for effective cancer treatment.
- Cell Cycle Arrest : It has been observed to halt the cell cycle in specific phases, thereby preventing cancer cells from proliferating.
- Targeting Specific Pathways : Similar compounds have been linked to the inhibition of epidermal growth factor receptor (EGFR), which plays a critical role in the growth and spread of cancer cells .
Anticancer Studies
Recent studies have highlighted the anticancer potential of compounds featuring the benzo[d][1,3]dioxole structure. For instance:
- Cytotoxicity Assays : Compounds with similar structures were tested against various human cancer cell lines (e.g., HepG2, HCT116, MCF7). The results indicated that many derivatives demonstrated significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
Mechanistic Insights
The mechanisms underlying the anticancer effects were explored through various assays:
- Annexin V-FITC Assay : Used to assess apoptosis induction.
- Cell Cycle Analysis : Evaluated the impact on cell cycle progression.
- Mitochondrial Pathway Studies : Investigated the expression levels of apoptosis-related proteins such as Bax and Bcl-2, indicating involvement in mitochondrial-mediated apoptosis pathways .
Case Studies
A notable study examined a series of benzo[d][1,3]dioxol derivatives for their anticancer properties. Among these compounds, several exhibited superior activity compared to established chemotherapeutics, suggesting that modifications to the structure can enhance efficacy against specific cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Isoxazole vs. 1,2,4-Triazole Derivatives
Compounds 7–9 and 10–15 from feature 1,2,4-triazole cores with sulfonylphenyl and difluorophenyl substituents. Unlike the target compound’s isoxazole, triazoles exhibit tautomerism (thione-thiol equilibrium), which impacts their electronic properties and binding modes.
Isoxazole vs. 1,3,4-Oxadiazole Derivatives
Compounds 9d–f () contain 1,3,4-oxadiazole rings linked to benzodioxole via thioether groups. Oxadiazoles are electron-withdrawing, which contrasts with the electron-rich isoxazole. This difference could influence bioactivity; for instance, oxadiazoles in 9d–f were designed as GSK-3 inhibitors, where electron deficiency may enhance binding to ATP pockets. The target compound’s isoxazole might instead favor interactions with polar residues in enzymatic active sites .
Substituent Effects
Thioacetate vs. Thioether/Sulfonyl Groups
The target’s thioacetate group (CH₃CO-S-) differs from thioethers (e.g., 9d–f ) and sulfonyl groups (e.g., 7–9 ). Thioacetates are more prone to hydrolysis than thioethers but less reactive than sulfonates. This could affect pharmacokinetics: the thioacetate may act as a prodrug, releasing free thiols upon esterase cleavage, whereas sulfonyl groups in 7–9 enhance solubility via polarity .
Fluorophenyl vs. Other Aryl Substituents
The 4-fluorophenylthio group in the target compound parallels the 4-fluorophenyl ketone in 10–15 (). Fluorine’s electronegativity and small size improve membrane permeability and metabolic stability.
Spectral and Physicochemical Properties
Q & A
Q. What crystallographic techniques resolve ambiguous stereochemistry?
- Methodological Answer : Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to determine bond lengths and angles. For example, dihydroisoxazole derivatives show C-S bond distances of ~1.81 Å, confirming thioacetate geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
